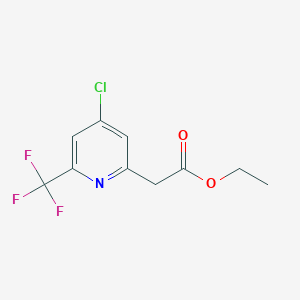

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Descripción

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 4, and an ethyl acetate moiety at position 5. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Propiedades

Fórmula molecular |

C10H9ClF3NO2 |

|---|---|

Peso molecular |

267.63 g/mol |

Nombre IUPAC |

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |

Clave InChI |

LZSSNMAXHPTZBL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution at the 4-chloro position. Key reactions include:

Reaction with Thioamide Nucleophiles

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate reacts with heteroaryl thioamides under mild conditions to form carbothioamide derivatives. For example:

-

Conditions : Heating in dimethyl sulfoxide (DMSO) with sodium carbonate (Na₂CO₃) as a base .

-

Product : N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide .

-

Characterization :

Reaction with Amines

Primary and secondary amines displace the chloro group under catalytic conditions:

-

Conditions : Pd(OAc)₂ (0.5 mol%), K₃PO₄·7H₂O, ethylene glycol, 80°C .

-

Yield : Up to 73% for analogous 6-ethyl-2-phenyl-3-(trifluoromethyl)pyridine derivatives .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura coupling with arylboronic acids:

Suzuki Coupling with Arylboronic Acids

-

Conditions : Pd(OAc)₂ catalyst, arylboronic acid (1.5 equiv), K₃PO₄·7H₂O, ethylene glycol, 80°C .

-

Example Yield : 73% for 6-ethyl-2-phenyl-3-(trifluoromethyl)pyridine .

Ester Hydrolysis and Functionalization

The ethyl acetate moiety undergoes hydrolysis to yield carboxylic acids or derivatives:

Acid-Catalyzed Hydrolysis

-

Product : 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid.

Base-Catalyzed Hydrolysis

-

Product : Sodium salt of the corresponding carboxylic acid.

Reactivity of the Trifluoromethyl Group

While the -CF₃ group is generally inert, it stabilizes the pyridine ring via electron-withdrawing effects, directing electrophilic attacks to specific positions.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine-thioamide | DMSO, Na₂CO₃, 80°C | Carbothioamide derivative | N/A | |

| Aniline | Pd(OAc)₂, K₃PO₄, ethylene glycol | 6-Aryl-substituted pyridine | 73% |

Table 2: Ester Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, ethanol/water, reflux | Carboxylic acid | |

| Basic hydrolysis | 2M NaOH, ethanol/water, 60°C | Sodium carboxylate |

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:

Electron-Withdrawing Effects: The trifluoromethyl group can stabilize negative charges on adjacent atoms, affecting the compound’s reactivity and binding affinity.

Hydrophobic Interactions: The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.

Steric Effects: The chloro group can introduce steric hindrance, influencing the compound’s binding to its molecular targets.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences between Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate and related compounds from the evidence:

Key Observations:

- Core Structure: Pyridine vs. pyrimidine rings significantly alter electronic properties.

- Substituent Effects: The trifluoromethyl group at position 2 (common in all analogs) enhances electron-withdrawing effects, stabilizing the ring against electrophilic attack. Ethyl acetate at position 6 in the target compound introduces steric bulk and hydrolytic lability compared to smaller groups like methyl or halogens . Amino groups (e.g., in ) increase solubility via hydrogen bonding, whereas chloro substituents enhance lipophilicity.

Physicochemical Properties

- Solubility: The ethyl acetate group in the target compound likely reduces water solubility compared to amino-substituted analogs (e.g., ). Pyrimidine derivatives generally exhibit higher polarity than pyridines due to additional nitrogen atoms .

- Reactivity :

Actividad Biológica

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate features a pyridine ring substituted with a chloro and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

The mechanism of action for Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily linked to its role as a calcium channel blocker. This action inhibits calcium ion influx into cells, leading to physiological effects such as vasodilation and reduced blood pressure. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, thereby enhancing its efficacy in biological systems .

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that it displays excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results from these studies are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | 15 |

Table 1: Antibacterial activity of Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate against various bacterial strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from colorectal cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate. The study concluded that the compound exhibited superior activity compared to other derivatives lacking the trifluoromethyl group, highlighting the importance of this substituent in enhancing biological activity .

- Anticancer Research : In another case study focusing on the anticancer properties, researchers tested Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a promising lead for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.